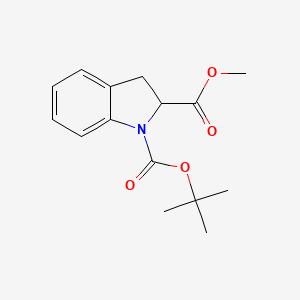

1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl 2,3-dihydroindole-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-15(2,3)20-14(18)16-11-8-6-5-7-10(11)9-12(16)13(17)19-4/h5-8,12H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWTYDRKOSWALHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate. This molecule, often utilized as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery, possesses a unique structural framework amenable to a variety of chemical transformations. This document will delve into its physical and spectroscopic characteristics, detail established synthetic protocols, and explore its reactivity, providing a crucial resource for researchers engaged in the design and synthesis of novel therapeutics and complex organic molecules.

Introduction: The Significance of the Indoline Scaffold

The indoline scaffold is a privileged heterocyclic motif frequently encountered in a vast array of natural products and pharmaceutically active compounds. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, making it an attractive template for the design of molecules with specific biological targets. The introduction of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a methyl ester at the 2-position, as seen in this compound, offers a strategic advantage for synthetic chemists. The Boc group provides robust protection under a wide range of reaction conditions while being readily cleavable under acidic conditions, and the methyl ester serves as a handle for further functionalization, such as amide bond formation or reduction. These features make the title compound a valuable intermediate for the construction of more complex molecules, including constrained amino acids and peptide mimics.[1]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a compound is fundamental to its application in research and development. This section outlines the key physicochemical parameters of this compound.

General Properties

| Property | Value | Source |

| Chemical Formula | C₁₅H₁₉NO₄ | [2] |

| Molecular Weight | 277.32 g/mol | [2] |

| CAS Number | 186704-03-0 | [2] |

| Appearance | White to off-white solid | Inferred from related compounds |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | General knowledge |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the tert-butyl group as a singlet around 1.5 ppm. The methyl ester protons will appear as a singlet around 3.7 ppm. The protons of the indoline ring system will exhibit more complex splitting patterns in the aromatic region (approximately 6.8-7.8 ppm) and the aliphatic region (approximately 3.0-5.0 ppm). The proton at the C2 position, being adjacent to a stereocenter and the ester group, will likely appear as a doublet of doublets.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbons of the Boc group and the methyl ester in the range of 150-175 ppm. The quaternary carbon of the tert-butyl group will resonate around 80 ppm, while the methyl carbons will appear further upfield. The aromatic and aliphatic carbons of the indoline core will have characteristic shifts that can be assigned through correlation spectroscopy.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl stretching vibrations of the carbamate and ester functional groups, typically in the region of 1680-1750 cm⁻¹. C-H stretching vibrations for both aromatic and aliphatic protons will be observed around 2850-3100 cm⁻¹, and C-O stretching bands will be present in the fingerprint region.

Synthesis and Manufacturing

The synthesis of this compound typically involves a two-step process starting from the corresponding indole derivative, 1-(Tert-butyl) 2-methyl 1H-indole-1,2-dicarboxylate.

Synthesis of the Indole Precursor

The synthesis of the indole precursor can be achieved through various methods. One common approach involves the N-Boc protection of a commercially available indole-2-carboxylic acid ester.[3]

Catalytic Hydrogenation to the Indoline

The conversion of the N-Boc protected indole to the corresponding indoline is most effectively achieved through catalytic hydrogenation.[4][5] This reaction involves the reduction of the C2-C3 double bond of the indole ring.

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: In a high-pressure reaction vessel, dissolve 1-(Tert-butyl) 2-methyl 1H-indole-1,2-dicarboxylate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

-

Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of alkenes and aromatic systems. Its heterogeneous nature allows for easy removal by filtration.

-

Solvent: Methanol and ethyl acetate are excellent solvents for both the starting material and the product, and they are relatively inert under hydrogenation conditions.

-

Pressure: The use of elevated hydrogen pressure increases the rate of the reaction by increasing the concentration of dissolved hydrogen.

Figure 1: General synthetic scheme for the preparation of this compound.

Chemical Reactivity and Synthetic Applications

The chemical reactivity of this compound is primarily governed by the three key functional groups: the N-Boc protecting group, the methyl ester, and the indoline ring itself.

Deprotection of the N-Boc Group

The tert-butoxycarbonyl group can be readily removed under acidic conditions to liberate the secondary amine of the indoline ring. This is a crucial step in many synthetic sequences, allowing for subsequent N-alkylation, N-acylation, or coupling reactions.

Typical Deprotection Conditions:

-

Trifluoroacetic acid (TFA) in dichloromethane (DCM)

-

Hydrochloric acid (HCl) in dioxane or methanol

Figure 2: Deprotection of the N-Boc group.

Reactions of the Methyl Ester

The methyl ester at the C2 position is a versatile functional handle for various transformations.

-

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using lithium hydroxide or sodium hydroxide). This carboxylic acid can then be coupled with amines to form amides, a common linkage in many drug molecules.

-

Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄).

-

Aminolysis: Direct reaction with amines can lead to the formation of amides, although this often requires harsh conditions.

Reactions involving the Indoline Ring

The aromatic portion of the indoline ring can undergo electrophilic aromatic substitution reactions, although the electron-donating character of the nitrogen is somewhat attenuated by the Boc group. Friedel-Crafts acylation or alkylation, nitration, and halogenation are possible, typically occurring at the positions para to the nitrogen atom (C5 or C7).

Applications in Drug Discovery and Development

The rigid framework of the indoline core in this compound makes it an excellent scaffold for the synthesis of conformationally constrained amino acids and peptidomimetics.[1] These modified building blocks are of great interest in drug discovery as they can lead to peptides with enhanced stability towards proteolytic degradation, improved receptor binding affinity, and better pharmacokinetic properties.

Derivatives of this compound have been incorporated into a variety of biologically active molecules, including enzyme inhibitors and receptor agonists/antagonists. The ability to readily modify both the nitrogen and the C2 position allows for the systematic exploration of the structure-activity relationship (SAR) of a lead compound.

Safety and Handling

While specific toxicity data for this compound is not extensively documented, it is prudent to handle this compound with the standard precautions for laboratory chemicals. It is recommended to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its well-defined structure, coupled with the strategic placement of a readily cleavable protecting group and a modifiable ester functionality, provides chemists with a powerful tool for the construction of complex molecular architectures. The synthetic routes to this compound are well-established, and its reactivity is predictable, making it a reliable intermediate for the development of novel pharmaceuticals and other functional organic materials. This guide has provided a comprehensive overview of its key chemical properties, synthesis, and applications, serving as a foundational resource for researchers in the field.

References

-

PubChem. 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate. National Center for Biotechnology Information. [Link]

- Supporting Information for a chemical publication. The Royal Society of Chemistry. (No specific title available)

-

Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society. 2023. [Link]

-

Synthesis of Indole-2-Carboxylic Acid Esters. Scilit. [Link]

-

Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. National Institutes of Health. [Link]

-

Synthesis of indolines. Organic Chemistry Portal. [Link]

-

Synthesis of indoline-2-carboxylic acid. PrepChem.com. [Link]

-

Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen. SciSpace. [Link]

-

Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]

-

Cobalt-catalysed reductive C-H alkylation of indoles using carboxylic acids and molecular hydrogen. PubMed. [Link]

Sources

An In-depth Technical Guide to 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate

CAS Number: 186704-03-0

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate, a pivotal heterocyclic building block in modern medicinal chemistry and pharmaceutical development. The document elucidates the compound's structural features, physicochemical properties, and detailed synthetic methodologies. Emphasis is placed on the strategic application of this scaffold in the synthesis of complex molecular architectures with therapeutic potential, including anti-inflammatory, anticancer, and antiviral agents. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the utilization of this versatile chemical entity.

Introduction: The Strategic Importance of the Indoline Scaffold

The indoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its three-dimensional, saturated heterocyclic structure offers distinct advantages over its aromatic counterpart, indole, by providing greater conformational flexibility and enabling more precise spatial orientation of substituents. The introduction of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a methyl ester at the C2 position, as in this compound, yields a stable, versatile, and highly valuable intermediate for complex organic synthesis.[2]

This guide will focus specifically on the indoline derivative, This compound (CAS No: 186704-03-0) , distinguishing it from its unsaturated analogue, 1-(Tert-butyl) 2-methyl 1H-indole-1,2-dicarboxylate (CAS No: 163229-48-9). The presence of the saturated five-membered ring in the indoline structure is a critical determinant of its chemical reactivity and its utility in constructing non-planar bioactive molecules.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a compound is fundamental to its application in synthesis and analysis.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| CAS Number | 186704-03-0 | Internal Data |

| Molecular Formula | C₁₅H₁₉NO₄ | Internal Data |

| Molecular Weight | 277.32 g/mol | Internal Data |

| Appearance | Off-white to yellowish crystalline powder | [2] |

| Purity | ≥ 95% | Internal Data |

| Storage Temperature | 0 - 8 °C, sealed in a dry environment | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the structure and purity of this compound. Below are the expected characteristic spectral data.

-

¹H NMR: The proton NMR spectrum provides information on the hydrogen environments in the molecule. Key expected signals include the tert-butyl protons as a singlet around 1.5 ppm, the methyl ester protons as a singlet around 3.7 ppm, and distinct signals for the protons on the indoline ring and the aromatic ring, with characteristic couplings.[3][4]

-

¹³C NMR: The carbon NMR spectrum reveals the different carbon environments. Expected peaks include the quaternary carbon of the tert-butyl group around 80 ppm, the methyl ester carbon around 52 ppm, the carbonyl carbons of the Boc group and the ester around 154 and 173 ppm respectively, and distinct signals for the aliphatic and aromatic carbons of the indoline core.[5][6][7][8]

The IR spectrum is useful for identifying key functional groups.

| Wavenumber (cm⁻¹) | Functional Group |

| ~1740-1750 | C=O stretch (ester) |

| ~1690-1710 | C=O stretch (Boc carbamate) |

| ~2850-3000 | C-H stretch (aliphatic) |

| ~3000-3100 | C-H stretch (aromatic) |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak (M⁺) at m/z 277. A characteristic fragmentation pattern involves the loss of the tert-butyl group or the entire Boc group.

Synthesis Methodology

The primary and most efficient route to this compound is through the catalytic hydrogenation of its corresponding indole precursor, 1-(Tert-butyl) 2-methyl 1H-indole-1,2-dicarboxylate. This transformation selectively reduces the C2-C3 double bond of the indole ring without affecting the aromatic benzene ring or the carbonyl groups.

Synthetic Workflow Diagram

Caption: Synthetic workflow for the preparation of the target indoline compound.

Detailed Experimental Protocol

This protocol is based on established methods for the catalytic hydrogenation of indoles.[9]

Materials:

-

1-(Tert-butyl) 2-methyl 1H-indole-1,2-dicarboxylate

-

Platinum on carbon (Pt/C, 5-10 wt. %)

-

p-Toluenesulfonic acid (catalytic amount)

-

Methanol or Ethanol (solvent)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filtration aid (e.g., Celite®)

Procedure:

-

Reaction Setup: In a hydrogenation vessel, dissolve 1-(Tert-butyl) 2-methyl 1H-indole-1,2-dicarboxylate (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: To this solution, add a catalytic amount of p-toluenesulfonic acid followed by Pt/C (5-10 mol %).

-

Hydrogenation: Seal the vessel and purge with an inert gas. Introduce hydrogen gas to the desired pressure (typically 1-5 atm).

-

Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Purification: Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure. The resulting crude product can be further purified by recrystallization or column chromatography if necessary.

Causality of Experimental Choices:

-

Catalyst: Platinum on carbon is a highly effective and robust catalyst for the hydrogenation of the indole double bond.[9]

-

Acidic Medium: The addition of a catalytic amount of a non-nucleophilic acid like p-toluenesulfonic acid protonates the C3 position of the indole, forming an iminium ion. This disrupts the aromaticity of the pyrrole ring, making the C2-C3 double bond more susceptible to hydrogenation.[9]

-

Solvent: Protic solvents like methanol or ethanol are excellent for this reaction as they readily dissolve the starting material and are compatible with the catalytic hydrogenation conditions.

Applications in Drug Discovery and Development

The N-Boc-indoline-2-carboxylate scaffold is a cornerstone in the synthesis of a wide array of biologically active molecules. Its rigid yet non-planar structure is ideal for presenting functional groups in specific three-dimensional orientations, which is crucial for effective interaction with biological targets.

As a Constrained Amino Acid Mimic

L-Indoline-2-carboxylic acid and its derivatives, such as the title compound, are used as constrained mimics of proline in peptide synthesis.[2] This can lead to peptides with enhanced stability against enzymatic degradation and improved receptor binding affinity.

In the Synthesis of Bioactive Compounds

The indoline-2-carboxylic acid framework is a key component in various therapeutic agents:

-

Anti-inflammatory Agents: Derivatives have been synthesized and investigated as inhibitors of enzymes like cyclooxygenase (COX), which are involved in inflammation.[2][10]

-

Anticancer Agents: The indoline scaffold is present in compounds designed to inhibit cancer cell proliferation.[2]

-

Antiviral Agents: Notably, indole-2-carboxylic acid derivatives have been developed as potent inhibitors of the HIV-1 integrase enzyme, a key target in antiretroviral therapy.[11][12]

Logical Flow of Application

Caption: Role of the title compound as a versatile intermediate in drug discovery.

Safety and Handling

Proper handling of all chemical reagents is paramount for laboratory safety.

-

General Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[13]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[13]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13]

Conclusion

This compound is a chemical intermediate of significant value to the scientific research community, particularly in the fields of medicinal chemistry and drug development. Its synthesis via the catalytic hydrogenation of the corresponding indole is a reliable and efficient process. The unique structural and conformational properties of the indoline scaffold, combined with the versatility of the Boc and methyl ester functionalities, make it an indispensable tool for the construction of complex and potent bioactive molecules. This guide has provided a detailed overview of its properties, synthesis, and applications, underscoring its importance as a key building block for the next generation of therapeutics.

References

-

Yuan, Y., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 112021. [Link]

-

Li, X., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. [Link]

-

PubMed. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Retrieved from [Link]

-

Scilit. (n.d.). Synthesis of Indole-2-Carboxylic Acid Esters. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Accessing ladder-shape azetidine-fused indoline pentacycles through intermolecular regiodivergent aza-Paternò–Büchi reactions. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Notable natural products and drugs containing indoline scaffolds. Retrieved from [Link]

-

ACS Publications. (2020). Synthesis of Polycyclic Fused Indoline Scaffolds through a Substrate-Guided Reactivity Switch. Retrieved from [Link]

-

Govindaraju, M., et al. (2021). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 34(11), e4583. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. fishersci.ca [fishersci.ca]

An In-depth Technical Guide to 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The indoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic pharmaceuticals. Its rigid, bicyclic structure provides a valuable framework for the spatial presentation of functional groups, making it a cornerstone in modern medicinal chemistry. Within this class of compounds, 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate stands out as a versatile chiral building block. The presence of orthogonal N-Boc and C2-methyl ester protecting groups allows for selective chemical manipulation at distinct positions of the indoline ring system, enabling the synthesis of complex molecular architectures. This guide, intended for researchers and professionals in drug discovery and organic synthesis, provides a comprehensive overview of the fundamental properties, synthesis, characterization, and applications of this important synthetic intermediate.

Core Molecular Attributes

This compound is a diester derivative of indoline, a bicyclic molecule consisting of a benzene ring fused to a five-membered nitrogen-containing ring. The nitrogen atom at position 1 is protected with a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis due to its stability under a wide range of conditions and its facile removal under mild acidic conditions. The carboxyl group at the chiral center, position 2, is esterified with a methyl group.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₉NO₄ | N/A |

| Molecular Weight | 277.32 g/mol | N/A |

| CAS Number | 186704-03-0 | N/A |

| Appearance | Off-white to white solid | [1] |

| Chirality | Exists as (R) and (S) enantiomers | N/A |

Synthesis and Purification

The synthesis of this compound typically starts from the commercially available indoline-2-carboxylic acid. The synthetic strategy involves two key steps: N-protection followed by esterification. Given the presence of a chiral center at the C2 position, the synthesis can be adapted to produce enantiomerically pure forms of the target compound.

General Synthetic Workflow

The logical flow for the synthesis begins with the protection of the secondary amine of the indoline ring, which prevents unwanted side reactions in the subsequent esterification step.

Sources

An In-depth Technical Guide to the Spectral Analysis of 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate

Introduction

For researchers, scientists, and professionals in drug development, the precise characterization of novel or synthesized compounds is a foundational pillar of scientific integrity. 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate, a derivative of the indoline scaffold, represents a class of molecules with significant potential in medicinal chemistry. The indoline core is a prevalent motif in numerous biologically active compounds and natural products. The incorporation of the N-tert-butoxycarbonyl (Boc) protecting group and a methyl ester at the 2-position imparts specific chemical properties that are crucial for its use as a building block in complex organic syntheses.

Molecular Structure and Key Features

The structure of this compound, with the IUPAC name this compound[1], possesses several key features that will dictate its spectral properties:

-

Indoline Core: A bicyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing ring. The dihydro nature of the pyrrole ring means the aromaticity of the indole parent is absent in this portion of the molecule.

-

N-Boc Group: The tert-butoxycarbonyl group attached to the nitrogen atom serves as a protecting group. Its bulky tert-butyl component will have a distinct signature in NMR spectroscopy.

-

Methyl Ester: The methoxycarbonyl group at the C2 position is another key functional group that will exhibit characteristic spectral features.

-

Chiral Center: The C2 carbon is a chiral center, which can lead to diastereotopic protons in the adjacent methylene group (C3), resulting in more complex NMR splitting patterns.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: A Detailed Prediction

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The predicted ¹H NMR spectrum of this compound in a solvent like CDCl₃ would exhibit distinct signals for each proton environment.

Expected Chemical Shifts and Coupling Patterns:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Expected Coupling Constants (J, Hz) |

| Aromatic Protons (H4-H7) | 7.0 - 7.8 | m | 4H | J ≈ 7-8 (ortho), J ≈ 1-2 (meta) |

| H2 | 4.8 - 5.2 | dd | 1H | J ≈ 10, 4 |

| H3α | 3.4 - 3.7 | dd | 1H | J ≈ 16, 10 |

| H3β | 2.9 - 3.2 | dd | 1H | J ≈ 16, 4 |

| OCH₃ | 3.7 - 3.8 | s | 3H | - |

| C(CH₃)₃ | 1.4 - 1.6 | s | 9H | - |

Causality Behind Predictions:

-

Aromatic Region (7.0 - 7.8 ppm): The four protons on the benzene ring will resonate in this region. The electron-withdrawing nature of the adjacent carbamate and the overall ring system will cause them to be deshielded. The exact chemical shifts and splitting patterns will depend on the specific electronic environment of each proton, leading to a complex multiplet.

-

H2 Proton (4.8 - 5.2 ppm): This proton is on a carbon (C2) attached to both a nitrogen atom and a carbonyl group, leading to significant deshielding. It will be split by the two diastereotopic protons on C3, resulting in a doublet of doublets.

-

H3 Protons (2.9 - 3.7 ppm): The two protons on C3 are diastereotopic due to the adjacent chiral center at C2. They will have different chemical shifts and will split each other geminally (J ≈ 16 Hz) and will also be split by the H2 proton with different coupling constants, resulting in two distinct doublet of doublets.

-

OCH₃ Protons (3.7 - 3.8 ppm): The methyl protons of the ester group will appear as a sharp singlet in this region, characteristic of methoxy groups.

-

Tert-butyl Protons (1.4 - 1.6 ppm): The nine equivalent protons of the tert-butyl group will give a strong, sharp singlet, a hallmark of the Boc-protecting group.

Experimental Protocol for ¹H NMR Acquisition:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Use a spectral width of at least 12 ppm.

-

Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative proton ratios.

-

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. A proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom.

Predicted ¹³C NMR Chemical Shifts:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Ester) | 170 - 175 |

| C=O (Boc) | 150 - 155 |

| Aromatic C (quaternary) | 135 - 145 |

| Aromatic CH | 115 - 130 |

| C(CH₃)₃ (quaternary) | 80 - 85 |

| C2 | 60 - 65 |

| OCH₃ | 50 - 55 |

| C3 | 30 - 35 |

| C(CH₃)₃ | 28 - 30 |

Rationale for Chemical Shift Predictions:

-

Carbonyl Carbons (150 - 175 ppm): The two carbonyl carbons of the ester and carbamate groups will resonate in the most downfield region of the spectrum due to the strong deshielding effect of the double-bonded oxygen atoms.

-

Aromatic Carbons (115 - 145 ppm): The six carbons of the benzene ring will appear in this range. The two quaternary carbons will have different chemical shifts from the four protonated carbons.

-

Boc Quaternary Carbon (80 - 85 ppm): The quaternary carbon of the tert-butyl group is characteristically found in this region.

-

C2 Carbon (60 - 65 ppm): This carbon is attached to nitrogen and the ester group, leading to a downfield shift.

-

OCH₃ Carbon (50 - 55 ppm): The methyl carbon of the ester will resonate in this typical range.

-

C3 Carbon (30 - 35 ppm): This methylene carbon will be found in the aliphatic region.

-

Tert-butyl Methyl Carbons (28 - 30 ppm): The three equivalent methyl carbons of the tert-butyl group will give a single, intense signal.

Experimental Protocol for ¹³C NMR Acquisition:

-

Sample Preparation:

-

Dissolve 20-50 mg of the compound in approximately 0.7 mL of CDCl₃. A higher concentration is needed for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Instrument Setup (100 MHz for ¹³C):

-

Follow the same locking and shimming procedure as for ¹H NMR.

-

-

Data Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

A wider spectral width (e.g., 0-220 ppm) is required.

-

A significantly larger number of scans (e.g., 1024 or more) is necessary to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the stretching vibrations of the carbonyl groups.

Expected Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2970 | C-H stretch | Aliphatic (tert-butyl, CH₂) |

| ~1745 | C=O stretch | Ester |

| ~1700 | C=O stretch | Carbamate (Boc) |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~1250, ~1150 | C-O stretch | Ester and Carbamate |

Interpretation of Expected Peaks:

The most prominent features will be the two strong carbonyl stretching bands. The ester carbonyl typically absorbs at a higher frequency (~1745 cm⁻¹) than the carbamate carbonyl (~1700 cm⁻¹). The C-H stretching of the aliphatic and aromatic portions will also be visible, as will the characteristic C-O stretching bands of the ester and carbamate groups in the fingerprint region.

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation:

-

Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32) for a good quality spectrum.

-

-

Data Processing:

-

Perform a background subtraction.

-

Identify and label the major absorption bands.

-

Caption: A generalized workflow for the spectroscopic characterization of an organic compound.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns. For this compound, the molecular formula is C₁₅H₁₉NO₄, corresponding to a monoisotopic mass of approximately 277.1314 g/mol .

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 277, corresponding to the intact molecule. This peak may be weak or absent in EI-MS due to the lability of the Boc group.

-

Loss of tert-butyl radical ([M - 57]⁺): A prominent peak at m/z = 220, resulting from the loss of the tert-butyl group (•C(CH₃)₃). This is a very common fragmentation pathway for Boc-protected amines.

-

Loss of isobutylene ([M - 56]⁺): A peak at m/z = 221, arising from the loss of isobutylene (C₄H₈) via a McLafferty-type rearrangement.

-

Loss of methoxy radical ([M - 31]⁺): A peak at m/z = 246 from the loss of the •OCH₃ radical.

-

Loss of the entire Boc group ([M - 101]⁺): A peak at m/z = 176, corresponding to the indoline methyl ester fragment.

Experimental Protocol for Mass Spectrometry (GC-MS):

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.

-

-

Instrument Setup:

-

Use a gas chromatograph coupled to a mass spectrometer with an electron ionization source.

-

Set the GC oven temperature program to ensure good separation and elution of the compound.

-

-

Data Acquisition:

-

Inject the sample into the GC.

-

Acquire mass spectra over a range of m/z 50-500.

-

-

Data Analysis:

-

Identify the peak corresponding to the compound in the total ion chromatogram.

-

Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

-

Conclusion

This technical guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectral data for this compound. By understanding the expected spectral features and the underlying principles, researchers can confidently approach the synthesis and characterization of this and related molecules. The provided experimental protocols offer a practical starting point for obtaining high-quality spectral data. The convergence of these analytical techniques provides a self-validating system for the unambiguous structural elucidation of this important synthetic building block.

References

- This compound. [Source URL not available for direct linking, but can be found by searching for the product on supplier websites like Sigma-Aldrich].

-

Indoline-2-carboxylic acid, N-BOC protected. PubChem. [Link]

-

Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. SciELO México. [Link]

Sources

Introduction: The Structural Significance of 1-(tert-butyl) 2-methyl 1,2-indolinedicarboxylate

An In-Depth Technical Guide to the NMR Analysis of 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopy of this compound. Tailored for researchers, chemists, and professionals in drug development, this document delves into the theoretical and practical aspects of spectral interpretation, offering field-proven insights into experimental design and data validation for this specific molecule.

This compound is a heterocyclic compound featuring a saturated indoline core. The nitrogen atom at position 1 is protected by a tert-butoxycarbonyl (Boc) group, and a methyl ester is attached at position 2. This substitution pattern makes it a valuable chiral building block in synthetic organic chemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous structural elucidation and purity assessment of such small molecules.[1][2] Its ability to provide precise information about the chemical environment, connectivity, and relative abundance of atomic nuclei—primarily ¹H and ¹³C—is indispensable for verifying molecular identity and integrity. This guide explains the causality behind spectral features, grounding the interpretation in the fundamental principles of chemical structure and magnetic resonance.

Molecular Structure and Atom Numbering

To facilitate a clear and systematic analysis, a standardized numbering system is applied to the molecular structure. The following diagram illustrates the key carbon and proton environments that will be discussed in the subsequent spectral analysis sections.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Analysis: A Proton-by-Proton Examination

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chemical shift (δ), integration, and multiplicity of each signal are dictated by the unique electronic environment of the corresponding protons.[3][4]

-

tert-Butyl Protons (Boc Group):

-

Chemical Shift (δ ≈ 1.5 ppm): These nine protons are chemically equivalent due to rapid rotation around the C-C single bonds. They are in a purely aliphatic environment, far from any significant deshielding groups, and thus appear far upfield. The large electron cloud of the tert-butyl group provides a shielded environment.

-

Integration: 9H. This high-intensity signal is often a landmark in the spectrum.

-

Multiplicity: Singlet (s). There are no adjacent protons to couple with, so the signal is not split.

-

-

Methyl Ester Protons (-OCH₃):

-

Chemical Shift (δ ≈ 3.7 ppm): These three protons are attached to an oxygen atom, which is electronegative and deshields them, shifting their signal downfield compared to the Boc protons.

-

Integration: 3H.

-

Multiplicity: Singlet (s). There are no neighboring protons.

-

-

Indoline C3 Protons (H3a and H3b):

-

Chemical Shift (δ ≈ 3.0-3.6 ppm): These protons are on a carbon adjacent to the aromatic ring and the C2 carbon bearing an ester. They are diastereotopic, meaning they are chemically non-equivalent and will appear as two distinct signals. Their position is influenced by the anisotropy of the aromatic ring and the inductive effect of the C2 substituent.

-

Integration: 1H each.

-

Multiplicity: Doublet of doublets (dd) for each. Each C3 proton couples to its geminal partner (H3b or H3a) and the vicinal proton at C2 (H2).

-

-

Indoline C2 Proton (H2):

-

Chemical Shift (δ ≈ 5.0-5.2 ppm): This single proton is highly deshielded. It is an alpha-proton to both a nitrogen atom and a carbonyl group from the methyl ester. This strong deshielding effect shifts its signal significantly downfield.

-

Integration: 1H.

-

Multiplicity: Doublet of doublets (dd) or a triplet (t). It couples to the two diastereotopic protons on C3. If the coupling constants (J-values) to H3a and H3b are similar, the signal may appear as a triplet.

-

-

Aromatic Protons (H4, H5, H6, H7):

-

Chemical Shift (δ ≈ 6.8-7.8 ppm): These protons reside on the benzene ring and their signals appear in the characteristic aromatic region. Their precise chemical shifts are influenced by the electronic effects of the fused heterocyclic ring and its substituents.

-

H7 (δ ≈ 7.5-7.8 ppm): This proton is often the most downfield of the aromatic signals due to the deshielding anisotropic effect of the nearby N-Boc carbonyl group. It typically appears as a doublet.

-

H5 & H6 (δ ≈ 6.9-7.3 ppm): These protons are in the middle of the aromatic region and often appear as overlapping multiplets (e.g., a triplet for H6, and a triplet or doublet of doublets for H5).

-

H4 (δ ≈ 6.8-7.0 ppm): This proton is often the most upfield of the aromatic signals and appears as a doublet.

-

Integration: 1H for each signal.

-

Multiplicity: Typically doublets and triplets, reflecting coupling only to their immediate neighbors on the ring.

-

¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The ¹³C NMR spectrum complements the ¹H data by providing a signal for each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the carbon's hybridization and electronic environment.

-

Carbonyl Carbons (C=O):

-

N-Boc C=O (δ ≈ 152-155 ppm): The carbonyl carbon of the carbamate is significantly downfield.

-

Ester C=O (δ ≈ 170-173 ppm): The ester carbonyl is typically the most downfield signal in the spectrum due to the strong deshielding effect of the two adjacent oxygen atoms.

-

-

Aromatic Carbons:

-

Quaternary Carbons (C3a, C7a) (δ ≈ 125-145 ppm): The two carbons at the fusion of the rings will appear in the aromatic region, typically with lower intensity than the protonated carbons.

-

Protonated Carbons (C4, C5, C6, C7) (δ ≈ 115-130 ppm): These four carbons will appear in the main aromatic cluster.

-

-

Indoline and Substituent Carbons:

-

Boc Quaternary Carbon (-C(CH₃)₃) (δ ≈ 80-82 ppm): The central carbon of the tert-butyl group, bonded to oxygen, appears in this characteristic region.

-

Indoline C2 (δ ≈ 60-65 ppm): This carbon is attached to both nitrogen and the ester group, shifting it downfield.

-

Ester Methyl Carbon (-OCH₃) (δ ≈ 52-54 ppm): The methyl carbon of the ester.

-

Indoline C3 (δ ≈ 30-35 ppm): This aliphatic methylene carbon is shifted downfield by the adjacent aromatic ring.

-

Boc Methyl Carbons (-C(CH₃)₃) (δ ≈ 28-29 ppm): The three equivalent methyl carbons of the Boc group appear upfield in the aliphatic region.

-

Summary of Expected NMR Data

The following table consolidates the predicted chemical shifts for this compound. Note: Actual values may vary slightly based on solvent and instrument conditions.

| Assignment | ¹H NMR (ppm) | Multiplicity | Integration | ¹³C NMR (ppm) |

| Ester C=O | - | - | - | 170-173 |

| Boc C=O | - | - | - | 152-155 |

| Aromatic C | 6.8 - 7.8 | m | 4H | 115-145 |

| Boc Quat. C | - | - | - | 80-82 |

| Indoline C2 | 5.0 - 5.2 | dd or t | 1H | 60-65 |

| Ester OCH₃ | ~3.7 | s | 3H | 52-54 |

| Indoline C3 | 3.0 - 3.6 | m | 2H | 30-35 |

| Boc CH₃ | ~1.5 | s | 9H | 28-29 |

Experimental Protocol: A Self-Validating Workflow

Executing an NMR experiment with rigor is crucial for obtaining high-quality, trustworthy data. The following protocol outlines a self-validating system for the analysis of this compound.

Step-by-Step Methodology

-

Sample Preparation:

-

Rationale: Proper sample preparation is fundamental to achieving sharp, well-resolved spectra.

-

Procedure:

-

Accurately weigh 5-10 mg of the purified compound.

-

Transfer the solid to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice as it is a versatile solvent for non-polar to moderately polar organic compounds and provides a convenient deuterium lock signal.

-

Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[2]

-

Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

-

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

-

-

Instrument Setup and Data Acquisition:

-

Rationale: Optimizing the spectrometer settings ensures maximum signal-to-noise and resolution.

-

Procedure:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock: Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent. This compensates for any magnetic field drift.

-

Shim: Adjust the shim gradients to optimize the magnetic field homogeneity. This process is critical for sharpening the spectral lines and improving resolution. A well-shimmed sample will show a sharp, symmetrical TMS signal.

-

Acquire ¹H Spectrum: Run a standard proton experiment. Typically, 8-16 scans are sufficient for a sample of this concentration.

-

Acquire ¹³C Spectrum: Run a standard proton-decoupled carbon experiment (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

-

Data Processing and Analysis:

-

Rationale: Correct data processing is essential for accurate interpretation.

-

Procedure:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

-

Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are purely absorptive and upright.

-

Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

-

Integration: Integrate the signals in the ¹H spectrum to determine the relative ratios of the different types of protons.

-

Peak Picking: Identify and label the chemical shift of each peak.

-

-

Experimental Workflow Diagram

Caption: A streamlined workflow for NMR analysis from sample preparation to final structural validation.

Trustworthiness: Cross-Validation with 2D NMR

The combination of ¹H and ¹³C NMR provides a robust, self-validating dataset. The number of signals in the ¹³C spectrum must match the number of chemically non-equivalent carbons, and the integration and splitting patterns in the ¹H spectrum must align with the proposed structure.

For ultimate trustworthiness and to definitively establish connectivity, two-dimensional (2D) NMR experiments are invaluable:

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A cross-peak between two signals in a COSY spectrum confirms that those protons are coupled (typically within 2-3 bonds), providing direct evidence of the H2-H3 and aromatic proton connectivities.[1]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It provides an unambiguous link between the ¹H and ¹³C assignments, confirming, for example, which carbon signal corresponds to the -OCH₃ protons.

Conclusion

The NMR analysis of this compound is a clear demonstration of the power of modern spectroscopy in chemical research. Through a systematic interpretation of ¹H and ¹³C spectra, supported by a rigorous experimental protocol and validated with 2D techniques, one can achieve an unequivocal confirmation of the compound's molecular structure. This guide provides the foundational knowledge and practical framework for researchers to confidently perform and interpret these critical analyses, ensuring the integrity and quality of their scientific endeavors.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Yavari, I., et al. (2016). On NH NMR Chemical Shifts, Part I. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2795473, 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate. Retrieved from [Link]

-

Chemistry Simplified. (2025). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Retrieved from [Link]

-

Reich, H. J. Organic Chemistry Data: NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved from [Link]

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

-

National Institutes of Health. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR chemical shift assignments for M2 compared with several indole standards. Retrieved from [Link]

-

Simplified Chemistry. (2023). NMR Spectroscopy Interpretation (Example). YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of diastereomeric esters: A) Bocprotected L-valinates, B) unprotected L-valinates. Retrieved from [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physical Characteristics of 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate, a bifunctional molecule featuring a tert-butoxycarbonyl (Boc) protecting group and a methyl ester, is a key heterocyclic building block in contemporary organic synthesis and medicinal chemistry. Its rigid indoline core, coupled with the distinct reactivity of its two carboxyl groups, makes it a valuable precursor for the synthesis of a diverse array of more complex molecules, including potential therapeutic agents. A thorough understanding of its physical characteristics is paramount for its effective handling, characterization, and application in research and development. This guide provides a detailed overview of the known and predicted physical properties of this compound, alongside standardized protocols for their experimental determination.

Core Molecular and Physical Properties

A summary of the fundamental physical and chemical properties of this compound is presented below. It is important to note that while some properties are experimentally determined, others are predicted based on computational modeling.

| Property | Value | Source |

| CAS Number | 186704-03-0 | [1][2] |

| Molecular Formula | C₁₅H₁₉NO₄ | [1][3] |

| Molecular Weight | 277.32 g/mol | [1][2] |

| Appearance | Light yellow solid | Thermo Fisher Scientific |

| Boiling Point | 362.3°C at 760 mmHg (Predicted) | [3] |

| Density | 1.183 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in water | Thermo Fisher Scientific |

| Storage | Sealed in a dry environment at room temperature. | [2] |

Experimental Determination of Physical Characteristics

The following section details standardized laboratory protocols for the determination of key physical properties of this compound. The causality behind experimental choices is explained to ensure methodological robustness and data integrity.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow.

Workflow for Melting Point Determination

Caption: Workflow for accurate melting point determination.

Detailed Protocol:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered. This ensures uniform heat distribution.

-

Capillary Loading: A small amount of the powdered sample is introduced into a capillary tube, which is then tapped gently to pack the sample to a height of 2-3 mm at the sealed end.

-

Apparatus Setup: The loaded capillary tube is placed in a calibrated melting point apparatus.

-

Approximate Melting Point: A preliminary rapid heating is performed to get a rough estimate of the melting point.

-

Accurate Melting Point: A fresh sample is heated slowly, at a rate of approximately 2°C per minute, once the temperature is within 15-20°C of the approximate melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (T_initial) and the temperature at which the entire sample becomes a clear liquid (T_final) are recorded. The melting range is reported as T_initial - T_final. For a pure compound, this range should be narrow (≤ 2°C).

Solubility Assessment

Understanding the solubility profile of a compound is crucial for reaction setup, purification, and formulation.

Workflow for Solubility Testing

Caption: Systematic workflow for assessing solubility.

Detailed Protocol:

-

Sample Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) into a series of labeled vials.

-

Solvent Addition: To each vial, add a measured volume of a specific solvent (e.g., 1 mL). A range of solvents with varying polarities should be tested, including but not limited to:

-

Water

-

Methanol/Ethanol

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Acetone

-

Dimethyl sulfoxide (DMSO)

-

Hexanes

-

-

Mixing: The vials are agitated vigorously (e.g., using a vortex mixer) for a set period to ensure thorough mixing.

-

Observation: The mixture is allowed to stand, and a visual inspection is made to determine if the solid has completely dissolved.

-

Classification: The solubility is classified as:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially soluble: Some of the solid dissolves, but a noticeable amount remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

Spectroscopic Characterization (Theoretical)

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the indoline ring, the protons of the tert-butyl group (a sharp singlet around 1.5 ppm), and the methyl ester group (a singlet around 3.7 ppm). The protons on the saturated five-membered ring will appear as multiplets.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the ester and carbamate groups (typically in the 150-175 ppm region), the aromatic carbons, the quaternary carbon and methyl carbons of the tert-butyl group, the methyl carbon of the ester, and the saturated carbons of the indoline ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

C=O stretching (ester): Around 1735-1750 cm⁻¹

-

C=O stretching (carbamate): Around 1680-1700 cm⁻¹

-

C-N stretching: Around 1200-1350 cm⁻¹

-

C-O stretching: Around 1000-1300 cm⁻¹

-

C-H stretching (aromatic and aliphatic): Around 2850-3100 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum would be expected to show the molecular ion peak (M⁺) at m/z 277. Fragmentation may involve the loss of the tert-butyl group, the methoxy group, or other characteristic fragments.

Safety and Handling

Based on the available safety data, this compound should be handled with appropriate precautions.

-

Hazards: It is classified as causing skin, eye, and respiratory irritation. It may be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.

Conclusion

This technical guide provides a comprehensive overview of the known and predicted physical characteristics of this compound. While a lack of publicly available experimental spectroscopic data presents a challenge, the provided theoretical analysis and detailed experimental protocols offer a solid foundation for researchers working with this important synthetic building block. Adherence to the outlined safety and handling procedures is essential for its safe and effective use in the laboratory.

References

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0061749). Retrieved from [Link]

-

Chemsrc. (2025). CAS#:186704-03-0 | 1-tert-Butyl 2-methyl indoline-1,2-dicarboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate. Retrieved from [Link]

-

Molbase. (n.d.). 1-TERT-BUTYL 2-METHYL 2,3-DIHYDRO-1H-INDOLE-1,2-DICARBOXYLATE. Retrieved from [Link]

-

REALAB LLC. (n.d.). This compound, 97%. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). A Short and Modular Approach towards 3,5-Disubstituted Indolizidine Alkaloids - Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 1-tert-butyl 2-methyl (2S,3S)-3-hydroxypyrrolidine-1,2-dicarboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Retrieved from [Link]

-

Doc Brown's Chemistry. (2026). database IR spectra INFRARED SPECTROSCOPY INDEX. Retrieved from [Link]

-

nsj prayoglife. (n.d.). 1-(tert-Butyl) 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate, > 99%. Retrieved from [Link]

-

PubChem. (n.d.). 1-tert-butyl 2-methyl (2S)-4-methylidenepyrrolidine-1,2-dicarboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 1-tert-Butyl 2-methyl (2S)-piperidine-1,2-dicarboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Mass spectrometry of Di-tert-butylnaphthalenes and benzyl-tert-butylnaphthalenes: Hydrogen Migration and intermediate ion-molecule complexes in tert-butylated naphthalene ions. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR investigation of solvent effects of N-methyl and N-tert-butyl benzamide. Retrieved from [Link]

Sources

solubility of 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate

An In-Depth Technical Guide to the Solubility Profile of 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate

Introduction

This compound (CAS No: 163229-48-9) is a heterocyclic compound featuring an indoline core functionalized with two distinct ester groups: a tert-butyl ester at the 1-position and a methyl ester at the 2-position.[1][2] With a molecular formula of C₁₅H₁₇NO₄ and a molecular weight of approximately 275.30 g/mol , this molecule serves as a valuable building block in organic synthesis, particularly in the construction of more complex pharmaceutical and bioactive molecules.[1][3]

The solubility of a compound is a critical physicochemical parameter that governs its behavior in virtually every stage of chemical research and development—from reaction kinetics and purification to formulation and bioavailability. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility profile is not merely academic; it is a fundamental prerequisite for efficient and successful experimentation.

This technical guide provides a comprehensive analysis of the . Moving beyond simple data points, this document elucidates the structural basis for its predicted solubility, outlines rigorous experimental protocols for its determination, and discusses the practical implications of these characteristics in a laboratory and development setting.

Section 1: Physicochemical Properties and Theoretical Solubility Prediction

The solubility of a molecule can often be predicted by examining its structural features in the context of the "like dissolves like" principle.[4] This principle states that substances with similar intermolecular forces are likely to be soluble in one another.

Key Physicochemical Descriptors

A summary of computed properties for this compound provides a quantitative basis for solubility prediction.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₇NO₄ | PubChem[1] |

| Molecular Weight | 275.30 g/mol | PubChem[1] |

| Physical State | Solid | Various Suppliers[5][6] |

| XLogP3 | 3.5 | PubChem[1] |

| Hydrogen Bond Donors | 0 | PubChem[1] |

| Hydrogen Bond Acceptors | 4 | PubChem[1] |

Structural Analysis and Rationale

The structure of this compound is characterized by a balance of polar and nonpolar regions:

-

Nonpolar Moieties : The molecule possesses significant nonpolar character, dominated by the bulky tert-butyl group and the bicyclic indoline core. These hydrophobic regions limit the molecule's ability to interact favorably with highly polar solvents.

-

Polar Moieties : The two ester functional groups (-CO₂C(CH₃)₃ and -CO₂CH₃) introduce polarity. The oxygen atoms in these groups can act as hydrogen bond acceptors.[1]

-

Lack of Hydrogen Bond Donors : Critically, the molecule lacks any acidic protons, such as those found in hydroxyl (-OH) or primary/secondary amine (-NH) groups. It cannot act as a hydrogen bond donor.

Causality behind the Prediction : The high XLogP3 value of 3.5 indicates a strong preference for a lipophilic (nonpolar) environment over a hydrophilic (polar) one.[1] The molecule's inability to donate hydrogen bonds makes it energetically unfavorable to disrupt the strong hydrogen-bonding network of protic solvents like water. Therefore, it is predicted to be poorly soluble or insoluble in water but should exhibit significant solubility in a range of aprotic organic solvents that can engage in dipole-dipole interactions without requiring hydrogen donation.

Section 2: Experimental Workflow for Qualitative Solubility Classification

A systematic qualitative analysis is the first experimental step to classify a compound based on its solubility in a series of specific solvents. This process not only confirms theoretical predictions but also provides strong evidence for the presence or absence of acidic or basic functional groups.[7][8]

Logical Workflow for Solubility Testing

The following diagram outlines the decision-making process for classifying an unknown organic compound. Based on the structure of this compound, it is expected to follow the path of a neutral compound, leading to its classification in Class N.

Caption: A workflow for the qualitative solubility classification of an organic compound.

Step-by-Step Protocol for Qualitative Analysis

This protocol is a self-validating system designed to systematically categorize the compound.

-

Preparation : Label five small test tubes for the following solvents: Water, 5% HCl, 5% NaOH, 5% NaHCO₃, and Diethyl Ether.

-

Sample Dispensing : Place approximately 25 mg of this compound into each test tube.

-

Water Solubility Test :

-

To the "Water" tube, add 0.75 mL of deionized water in three 0.25 mL portions.

-

After each addition, shake the tube vigorously for 30 seconds.[7]

-

Observation : Record whether the compound dissolves completely. Expected Result: Insoluble. If the compound were to dissolve, its effect on litmus paper would be checked to determine if it is acidic, basic, or neutral.[8]

-

-

Acid/Base Solubility Tests (Perform if water-insoluble) :

-

To the "5% HCl" tube, add 0.75 mL of the 5% HCl solution in portions, shaking vigorously. A positive result (dissolution) indicates an organic base (e.g., an amine).[8] Expected Result: Insoluble.

-

To the "5% NaOH" tube, add 0.75 mL of the 5% NaOH solution. A positive result indicates an acidic functional group.[9] Expected Result: Insoluble.

-

To the "5% NaHCO₃" tube, add 0.75 mL of the 5% NaHCO₃ solution. Dissolution here indicates a strong organic acid, such as a carboxylic acid.[7] Expected Result: Insoluble.

-

-

Rationale for Acid/Base Tests : These tests work by converting an insoluble organic acid or base into its corresponding salt, which is typically water-soluble. Since the target molecule lacks functional groups that can be protonated or deprotonated under these conditions, it is not expected to dissolve.

Section 3: Protocol for Quantitative Solubility Determination

For applications in drug development and process chemistry, qualitative data is insufficient. A quantitative measurement, typically expressed in mg/mL or mol/L, is required. The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[9][10]

Experimental Protocol: Shake-Flask Method

-

System Preparation : For each solvent to be tested, add an excess amount of this compound to a sealed, airtight container (e.g., a 4 mL glass vial). "Excess" means that a visible amount of undissolved solid remains.

-

Equilibration : Place the vials in an agitator or shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 72 hours.[9] The extended time is crucial as the rate of dissolution slows significantly as the solution approaches saturation.

-

Phase Separation : After equilibration, cease agitation and allow the vials to stand undisturbed at the constant temperature until the excess solid has fully settled, leaving a clear supernatant.

-

Sample Extraction : Carefully withdraw a precise aliquot of the clear supernatant using a volumetric pipette.

-

Filtration : Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic undissolved particles. This step is critical to prevent overestimation of solubility.

-

Analysis : Quantify the concentration of the solute in the filtered sample using a validated analytical method, such as:

-

Gravimetric Analysis : Evaporate the solvent from a known volume of the filtrate and weigh the remaining solid residue.

-

Chromatographic Analysis (HPLC) : Dilute the filtrate with a suitable mobile phase and determine the concentration by comparing its peak area to a standard curve.

-

Spectroscopic Analysis (UV-Vis) : If the compound has a suitable chromophore, its concentration can be determined using Beer's Law after generating a calibration curve.

-

Data Presentation for Quantitative Results

Quantitative solubility data should be recorded systematically. The following table provides a template for organizing experimental findings.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Analytical Method |

| Dichloromethane | 25 | Experimental Value | HPLC |

| Ethyl Acetate | 25 | Experimental Value | HPLC |

| Acetone | 25 | Experimental Value | Gravimetric |

| Tetrahydrofuran (THF) | 25 | Experimental Value | HPLC |

| Methanol | 25 | Experimental Value | Gravimetric |

| Hexane | 25 | Experimental Value | Gravimetric |

| Water | 25 | Experimental Value | HPLC |

Section 4: Summary of Expected Solubility Profile

Based on the structural analysis and established chemical principles, the following solubility profile is anticipated for this compound.

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene | Low to Moderate | The molecule's polarity from the ester groups may limit solubility in purely nonpolar solvents. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | Good to High | These solvents effectively solvate the molecule via dipole-dipole interactions without the energetic penalty of disrupting a hydrogen-bond network. |

| Polar Protic | Water, Methanol, Ethanol | Insoluble to Very Poor | The compound's large hydrophobic structure and inability to donate hydrogen bonds prevent it from dissolving in strongly H-bonded solvents. |

| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Insoluble | The molecule lacks a basic nitrogen or other functional group that can be protonated to form a soluble salt.[7][8] |

| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Insoluble | The molecule does not possess any acidic protons (e.g., from a phenol or carboxylic acid) to form a soluble salt.[7][9] |

Conclusion

This compound is a neutral organic compound with significant nonpolar character. Its solubility profile is dominated by its large hydrophobic framework and its inability to act as a hydrogen bond donor. It is predicted to be insoluble in aqueous solutions , regardless of pH, but readily soluble in a range of common polar aprotic organic solvents such as dichloromethane, ethyl acetate, and acetone. This profile is fundamental to its practical application, dictating the choice of solvents for chemical synthesis, purification via extraction or crystallization, and formulation for biological screening. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these essential properties.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

-

Procedure For Determining Solubility of Organic Compounds . (n.d.). Scribd. Retrieved from [Link]

-

1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate . (n.d.). PubChem. Retrieved from [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

How To Determine Solubility Of Organic Compounds? . (2025, February 11). Chemistry For Everyone - YouTube. Retrieved from [Link]

-

How can you determine the solubility of organic compounds? . (2017, June 24). Quora. Retrieved from [Link]

-

Safety Data Sheet - H-D-Thr(tBu)-OMe HCl . (n.d.). AAPPTec. Retrieved from [Link]

-

SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION . (n.d.). Organic Syntheses. Retrieved from [Link]

Sources

- 1. 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate | C15H17NO4 | CID 2795473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.ca [fishersci.ca]

- 3. 163229-48-9|1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate|BLD Pharm [bldpharm.com]

- 4. chem.ws [chem.ws]

- 5. peptide.com [peptide.com]

- 6. 1-tert-Butyl 2-methyl 1H-indole-1,2-dicarboxylate | 163229-48-9 [sigmaaldrich.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. quora.com [quora.com]

- 10. youtube.com [youtube.com]

A Technical Guide to the Safe Handling of 1-(Tert-butyl) 2-methyl 1,2-indolinedicarboxylate and Structurally Related Analogs

Authored for Drug Development and Research Professionals